



## **Labrafil M 2130 CS: Application Notes for Oral Solid Dosage Forms**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Labrafil M 2130 CS, chemically known as lauroyl polyoxyl-6 glycerides, is a nonionic, waterdispersible surfactant extensively utilized in the pharmaceutical industry for the formulation of oral solid dosage forms.[1][2][3][4][5] Its primary function lies in enhancing the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3][5] This is achieved through the formation of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), which form coarse emulsions upon gentle agitation in an aqueous medium.[1][2][3][4] Labrafil M 2130 CS can also be a key component in the development of advanced drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6] Its waxy solid form at room temperature, with a melting point of 33-38°C, makes it suitable for incorporation into various solid dosage forms, including tablets and capsules.[7]

### **Key Applications in Oral Solid Dosage Forms**

Labrafil M 2130 CS offers versatile solutions for overcoming formulation challenges associated with poorly soluble drugs. Its principal applications in oral solid dosage forms include:

• Solubility and Bioavailability Enhancement: By incorporating APIs into lipid-based formulations with Labrafil M 2130 CS, their dissolution and subsequent absorption in the gastrointestinal tract can be significantly improved.[2]



- Self-Emulsifying Drug Delivery Systems (SEDDS): Labrafil M 2130 CS is a cornerstone
  excipient for SEDDS. These isotropic mixtures of oils, surfactants, and cosurfactants
  spontaneously form oil-in-water emulsions in the GI tract, facilitating drug release and
  absorption.[1][2][3][8]
- Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): As a solid lipid,
   Labrafil M 2130 CS can be used to form the lipid matrix of SLNs and NLCs.[6] These nanoparticulate systems can encapsulate lipophilic drugs, protect them from degradation, and provide controlled release.[9]
- Solid SEDDS (S-SEDDS): Liquid SEDDS formulations containing Labrafil M 2130 CS can be solidified by adsorbing them onto solid carriers, resulting in free-flowing powders suitable for compression into tablets or filling into capsules.

### **Quantitative Data Summary**

The following tables summarize key formulation parameters and outcomes from studies utilizing **Labrafil** M 2130 CS in various oral solid dosage forms.

Table 1: Formulation and Characterization of Furosemide Loaded NLCs and SLNs[6]

| Parameter        | Nanostructured Lipid<br>Carrier (NLC) | Solid Lipid Nanoparticle<br>(SLN) |
|------------------|---------------------------------------|-----------------------------------|
| Composition      |                                       |                                   |
| Solid Lipid      | Labrafil M 2130 CS (355.4 mg)         | Labrafil M 2130 CS                |
| Liquid Lipid     | Capryol PGMC (82.7 mg)                | -                                 |
| Surfactant       | Tween 80                              | Tween 80                          |
| Co-surfactant    | Soy-lecithin (0.5 g)                  | -                                 |
| Drug             | Furosemide (200 μg)                   | Furosemide                        |
| Characterization |                                       |                                   |
| Drug Content     | 83.56%                                | 84.55%                            |



### **Experimental Protocols**

## Protocol 1: Preparation of Furosemide-Loaded Nanostructured Lipid Carriers (NLCs) by Solvent Diffusion Method[6]

- 1. Preparation of Lipid Phase: a. Melt 355.4 mg of **Labrafil** M 2130 CS and 82.7 mg of Capryol PGMC at a temperature 5-10°C above the melting point of the solid lipid. b. Dissolve 200 μg of Furosemide and 0.5 g of soy-lecithin in 5 mL of a suitable organic solvent (e.g., Dichloromethane). c. Add the drug-lecithin solution to the melted lipid mixture with continuous stirring and heating at 45-50°C to form a clear lipid phase.
- 2. Preparation of Aqueous Phase: a. Dissolve an appropriate amount of Tween 80 in 100 mL of purified water. b. Heat the aqueous solution to 45-50°C with stirring.
- 3. Formation of NLCs: a. Add the hot lipid phase dropwise to the hot aqueous phase under constant high-speed homogenization. b. Continue homogenization for a specified period to form a nanoemulsion. c. Allow the nanoemulsion to cool down to room temperature while stirring to solidify the lipid nanoparticles.
- 4. Purification and Characterization: a. The resulting NLC dispersion can be purified by appropriate methods like dialysis or centrifugation to remove unentrapped drug and excess surfactant. b. Characterize the NLCs for particle size, polydispersity index (PDI), zeta potential, drug content, and entrapment efficiency.

# Diagrams and Workflows Experimental Workflow for NLC Preparation





Click to download full resolution via product page

Caption: Workflow for the preparation of Nanostructured Lipid Carriers (NLCs).

# Logical Relationship in SEDDS Formulation Development





Click to download full resolution via product page

Caption: Logical steps in developing a SEDDS formulation for enhanced bioavailability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cphi-online.com [cphi-online.com]
- 2. pharmamanufacturingdirectory.com [pharmamanufacturingdirectory.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- · 4. cphi-online.com [cphi-online.com]



- 5. cphi-online.com [cphi-online.com]
- 6. saudijournals.com [saudijournals.com]
- 7. Labrafil® M 2130 CS · Gattefossé [gattefosse.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Labrafil M 2130 CS: Application Notes for Oral Solid Dosage Forms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420309#labrafil-m-2130-cs-applications-in-oral-solid-dosage-forms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com